molecular formula C15H15ClN2O4S B11669650 Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11669650
M. Wt: 354.8 g/mol
InChI Key: XGCZQNAJORMTMX-UHFFFAOYSA-N
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Description

ETHYL 2-{[2-(3-CHLOROPHENOXY)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(3-CHLOROPHENOXY)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple stepsThe reaction conditions often involve the use of reagents such as sodium nitrite, hydrochloric acid, and ethyl α-ethylacetoacetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[2-(3-CHLOROPHENOXY)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

ETHYL 2-{[2-(3-CHLOROPHENOXY)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate for various diseases.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-(3-CHLOROPHENOXY)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with different substituents. Examples are:

  • ETHYL 2-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • ETHYL 2-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-{[2-(3-CHLOROPHENOXY)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific substituents, which can influence its chemical reactivity and biological activity. The position and nature of the chlorophenoxy group, for example, can affect how the compound interacts with molecular targets and undergoes chemical transformations .

Properties

Molecular Formula

C15H15ClN2O4S

Molecular Weight

354.8 g/mol

IUPAC Name

ethyl 2-[[2-(3-chlorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H15ClN2O4S/c1-3-21-14(20)13-9(2)17-15(23-13)18-12(19)8-22-11-6-4-5-10(16)7-11/h4-7H,3,8H2,1-2H3,(H,17,18,19)

InChI Key

XGCZQNAJORMTMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC(=CC=C2)Cl)C

Origin of Product

United States

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